7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyran-2-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(4-nitrophenyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-(4-aminophenyl)-2H-chromen-2-one.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial enzymes and disrupts cell membrane integrity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-hydroxycoumarin: Widely used as an anticoagulant.
7-hydroxy-4-phenylcoumarin: Studied for its anticancer activity.
Uniqueness
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one is unique due to the presence of the nitrophenyl group, which enhances its biological activity and provides additional sites for chemical modification .
Properties
IUPAC Name |
7-hydroxy-4-(4-nitrophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-15(18)21-14(12)7-11)9-1-3-10(4-2-9)16(19)20/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKUUACFEGXQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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